molecular formula C10H10Cl2N2O2 B2487092 Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester CAS No. 35229-83-5

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Cat. No.: B2487092
CAS No.: 35229-83-5
M. Wt: 261.1
InChI Key: WVPOBGCCBQMLJN-ZROIWOOFSA-N
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Description

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C10H11Cl2N2O2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-chlorobenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Ethyl acetoacetate+3-chlorobenzohydrazideacid catalystAcetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester\text{Ethyl acetoacetate} + \text{3-chlorobenzohydrazide} \xrightarrow{\text{acid catalyst}} \text{this compound} Ethyl acetoacetate+3-chlorobenzohydrazideacid catalyst​Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally include substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chloro substituent can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-chloro-, ethyl ester: This compound has a similar ester functional group but lacks the hydrazone and phenyl ring.

    Ethyl chloroacetate: Similar in structure but with different substituents and functional groups.

    Chloroacetic acid ethyl ester: Another related compound with a chloro substituent and ester group.

Uniqueness

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is unique due to its combination of a chloro-substituted phenyl ring and a hydrazone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPOBGCCBQMLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342267
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35229-83-5
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.2 g (149 mmol) sodium acetate trihydrate was added to a solution of 15.5 g (94.1 mmol) ethyl 2-chloroacetoacetate in 300 mL ethanol. The solution was cooled to 0° C. A parallel reaction consisted of the addition of an ice-cold aqueous solution of 6.49 g (94.1 mmol) sodium nitrite in 30 mL water to a solution of 10.0 g (78.4 mol) 3-chloro-phenylamine in 75 mL 6N aqueous HCl. The cold solution of phenyldiazonium chloride was then added to the ester mixture at 0° C. and stirred for 3 h at 0° C. The resulting mixture was diluted with water and ice and stirred for 2 h at 0° C. The precipitate was filtered off, washed with water, dried and used without further purification for the next synthesis step (yield: 13.0 g (64%)).
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300 mL
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